molecular formula C26H22F3NO5 B4041956 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE

2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE

Cat. No.: B4041956
M. Wt: 485.5 g/mol
InChI Key: NVTMBEHSRMCTNZ-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE is a complex organic compound with a unique structure that includes methoxyphenyl, phenylethyl, and trifluoromethylanilino groups

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO5/c1-34-19-13-11-17(12-14-19)24(33)25(18-7-3-2-4-8-18)35-23(32)16-15-22(31)30-21-10-6-5-9-20(21)26(27,28)29/h2-14,25H,15-16H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTMBEHSRMCTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Reactant of Route 2
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Reactant of Route 3
Reactant of Route 3
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Reactant of Route 4
Reactant of Route 4
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Reactant of Route 5
Reactant of Route 5
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Reactant of Route 6
Reactant of Route 6
2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 4-OXO-4-[2-(TRIFLUOROMETHYL)ANILINO]BUTANOATE

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